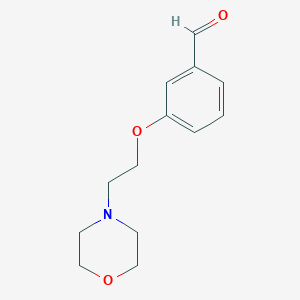

3-(2-Morpholin-4-ylethoxy)benzaldehyde

描述

3-(2-Morpholin-4-ylethoxy)benzaldehyde is a benzaldehyde derivative featuring a morpholine ring linked via an ethoxy group at the meta position of the aromatic ring. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.29 g/mol and CAS number 81068-26-0 . The morpholinoethoxy substituent enhances solubility and modulates electronic properties, making it valuable in pharmaceutical and organic synthesis, particularly as an intermediate in drug discovery .

属性

IUPAC Name |

3-(2-morpholin-4-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-11-12-2-1-3-13(10-12)17-9-6-14-4-7-16-8-5-14/h1-3,10-11H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMFODQAJMSULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428203 | |

| Record name | 3-(2-morpholin-4-ylethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81068-26-0 | |

| Record name | 3-(2-morpholin-4-ylethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Morpholin-4-ylethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-chloroethylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde is replaced by the morpholin-4-ylethoxy group .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Schiff Base Formation

The aldehyde group undergoes condensation with primary amines to form Schiff bases (imines), a key reaction for synthesizing bioactive compounds.

Example Reaction: Key Findings:

- Reaction with 2-morpholin-4-yl-phenylamine in ethanol yields red crystalline Schiff bases .

- The morpholinoethoxy group enhances electron density, facilitating nucleophilic attack by amines .

Applications:

- Precursor for ligands in coordination chemistry .

- Intermediate in synthesizing polyazomethines with conductive properties .

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with organometallic reagents.

Example: Key Features:

- Morpholinoethoxy substituent donates electron density, increasing aldehyde electrophilicity .

- Products include chiral alcohols when using enantioselective catalysts .

Reduction to Primary Alcohol

The aldehyde is reduced to 3-(2-morpholin-4-ylethoxy)benzyl alcohol using standard reducing agents.

Conditions:

Applications:

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes substitution at positions activated by the morpholinoethoxy group.

Observed Reactions:

| Electrophile | Position | Product | Conditions |

|---|---|---|---|

| HNO | Para to OCH | Nitro derivative | HSO, 0–5°C |

| Cl | Ortho to OCH | Chlorinated derivative | FeCl, 25°C |

Mechanistic Insight:

Photochemical α-Alkylation

Under UV light, the aldehyde undergoes α-C–H functionalization to form alkylated products.

Example: Key Features:

- High enantioselectivity (up to 98% ee) achieved with chiral catalysts .

- Mechanism involves radical intermediates and hydrogen atom transfer .

Oxidation to Carboxylic Acid

Oxidation of the aldehyde group forms 3-(2-morpholin-4-ylethoxy)benzoic acid.

Conditions:

Cross-Coupling Reactions

The aldehyde participates in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) when converted to a boronic ester.

Example: Applications:

科学研究应用

Medicinal Chemistry

3-(2-Morpholin-4-ylethoxy)benzaldehyde is being investigated for its potential therapeutic effects. Key areas of research include:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. The structural features of benzaldehyde derivatives are believed to contribute to this activity, potentially inhibiting bacterial growth through interaction with cellular components.

- Anticancer Potential : Research indicates that compounds containing morpholine rings can enhance solubility and bioavailability, making them suitable candidates for anticancer drug development. Initial findings show that this compound may induce apoptosis in cancer cell lines, although further studies are necessary to elucidate the precise mechanisms involved.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of various pharmaceuticals and agrochemicals. The presence of the morpholine and ethoxy groups allows for diverse reactions, including nucleophilic substitutions and oxidation processes.

- Reactivity with Functional Groups : The aldehyde functionality can be readily oxidized to carboxylic acids or reduced to alcohols, facilitating the creation of a wide range of derivatives for further chemical exploration.

Antimicrobial Testing

In vitro studies have demonstrated that derivatives similar to this compound can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, experiments conducted on various bacterial strains revealed a dose-dependent response, indicating the compound's potential as a lead for developing new antimicrobial agents.

Cancer Cell Line Studies

Research involving several cancer cell lines has shown promising results regarding the cytotoxic effects of this compound. In preliminary assays, the compound was observed to induce apoptosis, suggesting its viability as an anticancer agent. Further investigation into its mechanism of action is warranted, particularly concerning its interaction with cellular signaling pathways related to proliferation and survival.

Data Tables

作用机制

The mechanism of action of 3-(2-Morpholin-4-ylethoxy)benzaldehyde depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, thereby blocking substrate binding and catalytic activity. In receptor modulation, it may bind to the receptor site, altering the receptor’s conformation and affecting signal transduction pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituent positions, functional groups, and molecular weight (Table 1).

Table 1: Structural and Molecular Comparison

Key Observations:

- Substituent Position: The primary compound’s morpholinoethoxy group at the 3-position contrasts with analogs like 3-Methoxy-4-morpholinoethoxybenzaldehyde, which has substituents at both 3- and 4-positions. This positional difference influences steric hindrance and electronic effects .

- Molecular Weight: The morpholinomethyl analog (205.25 g/mol) is lighter due to the absence of an oxygen atom in the linker, while the 3-methoxy-4-morpholinoethoxy variant (265.30 g/mol) is heavier due to the methoxy group .

生物活性

3-(2-Morpholin-4-ylethoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings, including case studies and data tables that summarize its effects.

Chemical Structure and Synthesis

This compound features a morpholine ring attached to a benzaldehyde moiety via an ethoxy linker. The synthesis typically involves the alkylation of 3-hydroxybenzaldehyde with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate, followed by purification processes to yield the desired product .

Synthesis Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 3-Hydroxybenzaldehyde, 2-Chloroethylmorpholine | Reflux in acetonitrile | This compound |

| 2 | Purification (e.g., recrystallization) | - | Final Product |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have been tested against various pathogens, demonstrating varying degrees of effectiveness. The compound's structure suggests potential interactions with microbial cell membranes or metabolic pathways .

Anticancer Activity

Studies have shown that benzaldehyde derivatives can inhibit cancer cell proliferation. Specifically, compounds with morpholine substitutions have been evaluated for their cytotoxic effects on cancer cell lines. In vitro assays reveal that such compounds can induce apoptosis and inhibit tumor growth, possibly through mechanisms involving the modulation of apoptotic pathways or interference with cell cycle progression .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of aldehyde dehydrogenases (ALDHs), which are overexpressed in various cancers. Compounds with similar structures have shown IC50 values indicating potent inhibition against specific ALDH isoforms, making them candidates for further development as anticancer agents .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of morpholine-substituted benzaldehydes, researchers treated prostate cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 50 µM depending on the specific cell line used.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Interaction : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.

- Apoptotic Pathway Modulation : By influencing apoptotic signaling pathways, it can promote programmed cell death in cancer cells.

常见问题

Q. How can synthetic routes for 3-(2-Morpholin-4-ylethoxy)benzaldehyde be optimized to improve yield and purity?

Methodological Answer:

- Reaction Design : Use nucleophilic substitution between 3-hydroxybenzaldehyde and 2-chloroethylmorpholine under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol. Monitor purity via HPLC (retention time ~0.95 minutes under acidic conditions) .

- Characterization : Confirm structure via ¹H/¹³C NMR (key peaks: aldehyde proton at δ 9.8–10.2 ppm, morpholine protons at δ 3.4–3.7 ppm) and FTIR (C=O stretch at ~1700 cm⁻¹) .

Q. What analytical techniques are most effective for distinguishing this compound from its synthetic intermediates?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to separate aldehyde intermediates from morpholine-containing products .

- Mass Spectrometry : LCMS (ESI+) to identify molecular ion peaks (e.g., [M+H]⁺ at m/z 236) and fragmentation patterns .

- Spectroscopy : Compare ¹³C NMR shifts for morpholine carbons (~δ 50–70 ppm) versus alkoxy chain carbons (~δ 60–70 ppm) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- Software Tools : Use SHELXL for refinement and ORTEP-III for visualizing anisotropic displacement ellipsoids. Validate structures using R-factor convergence (<5%) and residual density maps .

- Conformational Analysis : Apply Cremer-Pople puckering parameters to analyze morpholine ring geometry and assess its impact on crystal packing .

- Data Reconciliation : Cross-validate with DFT calculations (e.g., Gaussian) to optimize bond lengths/angles and identify systematic errors in experimental data .

Q. What strategies can address discrepancies in reported biological activities of this compound analogs?

Methodological Answer:

- Purity Verification : Use SPE (HLB cartridges) and LC-MS to confirm compound integrity and rule out degradation products .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variables affecting activity .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified morpholine substituents (e.g., fluorinated or methylated analogs) and correlate activity with steric/electronic parameters .

Q. How does the morpholinoethoxy group influence the reactivity of the aldehyde moiety in nucleophilic addition reactions?

Methodological Answer:

- Kinetic Studies : Monitor reactions (e.g., hydrazone formation) via in situ ¹H NMR to assess rate constants. Compare with control compounds lacking the morpholine group .

- Electronic Effects : Use Hammett substituent constants (σ) to quantify electron-donating effects of the morpholinoethoxy group on aldehyde electrophilicity .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMSO) to stabilize transition states in aldol condensations .

Q. What methodologies are suitable for probing the role of this compound in enzyme inhibition mechanisms?

Methodological Answer:

- Enzyme Assays : Perform competitive inhibition studies (e.g., IC₅₀ determination via fluorescence polarization) using purified target enzymes (e.g., kinases) .

- Docking Simulations : Use AutoDock Vina to model binding interactions between the aldehyde group and catalytic residues .

- Mutagenesis : Engineer enzyme variants to test hydrogen bonding or steric effects of the morpholine moiety .

Data Analysis and Validation

Q. How can researchers validate the conformational stability of this compound in solution versus solid state?

Methodological Answer:

Q. What statistical approaches are recommended for interpreting conflicting SAR data across multiple studies?

Methodological Answer:

- Multivariate Analysis : Apply PCA (principal component analysis) to identify latent variables (e.g., lipophilicity, steric bulk) driving activity discrepancies .

- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-validated sources) and perform weighted regression to adjust for assay variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。